N'-tert-butyl-N,N-dicyclohexylbenzene-1,4-dicarboxamide
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Overview
Description
N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE is a complex organic compound characterized by the presence of tert-butyl and dicyclohexyl groups attached to a benzene ring with dicarboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzene Core: The benzene ring is functionalized with tert-butyl and dicyclohexyl groups through Friedel-Crafts alkylation reactions.
Introduction of Dicarboxamide Groups: The dicarboxamide functionalities are introduced via amide coupling reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The dicarboxamide groups can be reduced to corresponding amines under suitable conditions.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts like manganese complexes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE: shares similarities with other tert-butyl and dicyclohexyl-substituted benzene derivatives.
N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE: is compared with compounds like tert-butylbenzene and dicyclohexylbenzene.
Uniqueness
Structural Features: The combination of tert-butyl and dicyclohexyl groups with dicarboxamide functionalities provides unique steric and electronic properties.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for innovation.
Properties
Molecular Formula |
C24H36N2O2 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
1-N-tert-butyl-4-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H36N2O2/c1-24(2,3)25-22(27)18-14-16-19(17-15-18)23(28)26(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h14-17,20-21H,4-13H2,1-3H3,(H,25,27) |
InChI Key |
PBFHLUJHJVBMIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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